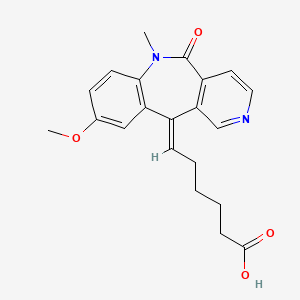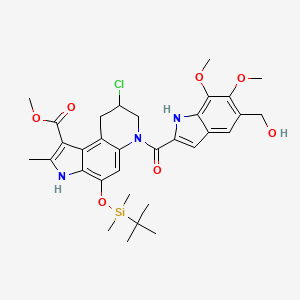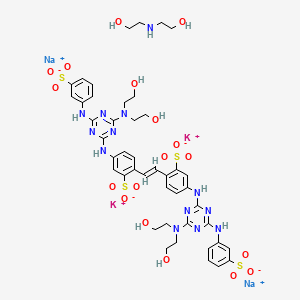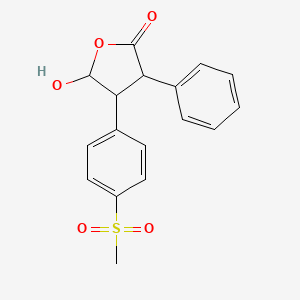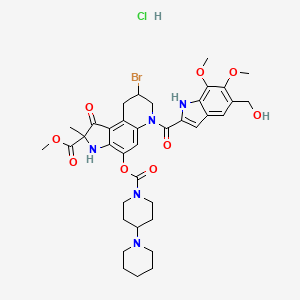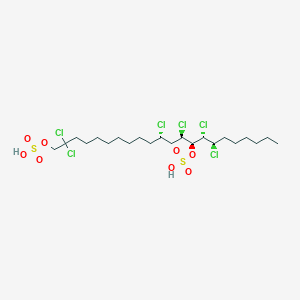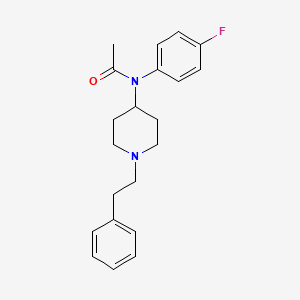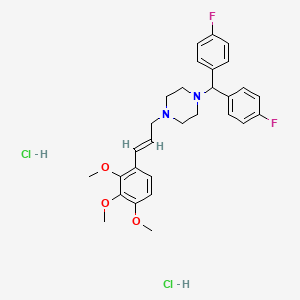
(-)-beta-Irone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-beta-Irone: is a naturally occurring organic compound belonging to the family of irones, which are known for their pleasant violet-like aroma. This compound is a significant component in the fragrance industry due to its unique scent profile. It is found in the essential oils of various plants, particularly in orris root, which is derived from the rhizomes of the iris plant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound involves the extraction of orris root oil followed by purification processes. The extraction is typically done using steam distillation, which helps in isolating the essential oils containing irones. The crude extract is then subjected to fractional distillation to separate this compound from other components.
Analyse Chemischer Reaktionen
Types of Reactions: (-)-beta-Irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it into dihydroirones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the irone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Irone oxides.
Reduction: Dihydroirones.
Substitution: Halogenated or nitrated irones.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, (-)-beta-Irone is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Although not widely used in mainstream medicine, this compound is explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: In the fragrance industry, this compound is a valuable ingredient in the formulation of perfumes and scented products due to its distinctive violet-like aroma.
Wirkmechanismus
The mechanism of action of (-)-beta-Irone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral notes.
Dihydroirone: A reduced form of irone with a different olfactory character.
Uniqueness: (-)-beta-Irone is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. This stereochemistry differentiates it from other irone isomers and derivatives, making it a preferred choice in the fragrance industry for creating specific scent profiles.
Eigenschaften
CAS-Nummer |
132437-11-7 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-4-[(5S)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m0/s1 |
InChI-Schlüssel |
BGKCUGPVLVNPSG-FBOQAHMBSA-N |
Isomerische SMILES |
C[C@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
Kanonische SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




